6-chloro-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
6-chloro-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a pyrazole ring fused to a pyridine ring, with chlorine and methyl groups attached at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine typically involves the formation of the pyrazolopyridine core followed by the introduction of substituents. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine aldehydes under acidic conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure scalability and efficiency. For example, the use of plug-flow metalation/formylation reactions followed by cyclization can be employed to produce large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
6-chloro-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
6-chloro-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 6-chloro-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
- 6-chloro-1H-pyrazolo[3,4-b]pyridine
- 6-chloro-1H-pyrazolo[3,4-b]pyrazine
Uniqueness
6-chloro-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups at specific positions enhances its reactivity and potential for diverse applications .
Properties
CAS No. |
63725-53-1 |
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Molecular Formula |
C8H8ClN3 |
Molecular Weight |
181.62 g/mol |
IUPAC Name |
6-chloro-1,4-dimethylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C8H8ClN3/c1-5-3-7(9)11-8-6(5)4-10-12(8)2/h3-4H,1-2H3 |
InChI Key |
IIPAFJCPHFAMDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=NN2C)Cl |
Origin of Product |
United States |
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